molecular formula C10H9NO4S B2913437 2-(2-Oxopropyl)-1,2-benzisothiazol-3(2H)-one 1,1-dioxide CAS No. 40506-05-6

2-(2-Oxopropyl)-1,2-benzisothiazol-3(2H)-one 1,1-dioxide

Cat. No.: B2913437
CAS No.: 40506-05-6
M. Wt: 239.25
InChI Key: FIKYUYWVOVLHRS-UHFFFAOYSA-N
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Description

2-(2-Oxopropyl)-1,2-benzisothiazol-3(2H)-one 1,1-dioxide is a chemical compound that belongs to the class of benzisothiazolones. This compound is characterized by the presence of a benzisothiazolone core structure with an oxopropyl group and a sulfone group. It is known for its diverse applications in various fields, including chemistry, biology, and medicine.

Scientific Research Applications

2-(2-Oxopropyl)-1,2-benzisothiazol-3(2H)-one 1,1-dioxide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent for various diseases.

    Industry: Utilized in the development of specialty chemicals and materials.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Oxopropyl)-1,2-benzisothiazol-3(2H)-one 1,1-dioxide typically involves the following steps:

    Starting Material: The synthesis begins with the preparation of 2-aminobenzisothiazole.

    Oxopropylation: The 2-aminobenzisothiazole is then subjected to oxopropylation using a suitable oxopropylating agent under controlled conditions.

    Oxidation: The resulting intermediate is oxidized to introduce the sulfone group, forming the final product.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the product. Common reagents used in the industrial synthesis include oxopropylating agents and oxidizing agents.

Chemical Reactions Analysis

Types of Reactions

2-(2-Oxopropyl)-1,2-benzisothiazol-3(2H)-one 1,1-dioxide undergoes various chemical reactions, including:

    Oxidation: The compound can be further oxidized to form higher oxidation state derivatives.

    Reduction: Reduction reactions can convert the sulfone group to a sulfide or sulfoxide.

    Substitution: The benzisothiazolone core can undergo substitution reactions with nucleophiles or electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.

Major Products Formed

    Oxidation: Higher oxidation state derivatives of the benzisothiazolone core.

    Reduction: Sulfide or sulfoxide derivatives.

    Substitution: Various substituted benzisothiazolone derivatives.

Mechanism of Action

The mechanism of action of 2-(2-Oxopropyl)-1,2-benzisothiazol-3(2H)-one 1,1-dioxide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Inhibiting Enzymes: Binding to and inhibiting the activity of specific enzymes involved in disease processes.

    Modulating Signaling Pathways: Affecting key signaling pathways that regulate cellular functions.

    Inducing Apoptosis: Triggering programmed cell death in cancer cells.

Comparison with Similar Compounds

Similar Compounds

    2-(2-Oxopropyl)-1,2-benzisothiazol-3(2H)-one: Lacks the sulfone group.

    1,2-Benzisothiazol-3(2H)-one 1,1-dioxide: Lacks the oxopropyl group.

    2-(2-Hydroxypropyl)-1,2-benzisothiazol-3(2H)-one 1,1-dioxide: Contains a hydroxypropyl group instead of an oxopropyl group.

Uniqueness

2-(2-Oxopropyl)-1,2-benzisothiazol-3(2H)-one 1,1-dioxide is unique due to the presence of both the oxopropyl and sulfone groups, which confer distinct chemical and biological properties. This combination of functional groups makes it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

1,1-dioxo-2-(2-oxopropyl)-1,2-benzothiazol-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO4S/c1-7(12)6-11-10(13)8-4-2-3-5-9(8)16(11,14)15/h2-5H,6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIKYUYWVOVLHRS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CN1C(=O)C2=CC=CC=C2S1(=O)=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10960909
Record name 2-(2-Oxopropyl)-1H-1lambda~6~,2-benzothiazole-1,1,3(2H)-trione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10960909
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

239.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

40506-05-6
Record name 2-(2-Oxopropyl)-1H-1lambda~6~,2-benzothiazole-1,1,3(2H)-trione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10960909
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

26 ml (324 millimoles) of chloroacetone were slowly added dropwise to 40.0 g (200 millimoles) of sodium saccharin, while stirring (exothermic reaction). The temperature was gradually increased to 110° C., and the reaction mixture was stirred at this temperature for 5 hours, after which it was cooled. An excess of ice-water was added, and stirring was continued for a further hour. The precipitated solid was filtered off under suction, recrystallized from ethanol and dried in a drying oven under reduced pressure at 50° C. to give 35.2 g (74%) of N-acetonylsaccharin of melting point 142°-143° C.
Quantity
26 mL
Type
reactant
Reaction Step One
Quantity
40 g
Type
reactant
Reaction Step One
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

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